

# Application Notes and Protocols for Protein Immobilization using Tris-NTA Biotin

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## Compound of Interest

Compound Name: *tris-NTA Biotin*

CAS No.: *1070867-85-4*

Cat. No.: *B12053900*

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **Tris-NTA Biotin** for the stable and oriented immobilization of His-tagged proteins on streptavidin-coated surfaces. This technology is particularly advantageous for a variety of applications, including Surface Plasmon Resonance (SPR), protein-protein interaction studies, and the development of cell-based assays.

### Introduction

Tris-NTA (Tris-Nitrilotriacetic Acid) Biotin is a high-affinity chelator for hexahistidine (His6)-tagged proteins.[1][2] Unlike conventional monovalent NTA, the trivalent binding of Tris-NTA to a His-tag results in a significantly lower dissociation rate, with a dissociation constant ( $K_D$ ) in the nanomolar range (~1 nM). This represents an affinity that is approximately four orders of magnitude higher than that of monovalent metal ion chelators.[1][2] The biotin moiety allows for the convenient and high-affinity capture of the Tris-NTA/His-tagged protein complex onto streptavidin-coated surfaces, providing a stable and oriented immobilization of the protein of

interest. This reversible interaction can be disrupted using agents like EDTA or imidazole, allowing for surface regeneration.[1]

Key Advantages:

- **High Affinity and Stability:** The multivalent interaction between Tris-NTA and the His-tag provides a stable immobilization suitable for kinetic analysis with minimal baseline drift.
- **Oriented Immobilization:** Site-specific binding to the His-tag ensures a uniform orientation of the immobilized protein, which is crucial for functional assays.
- **Reversibility and Reusability:** The Ni-NTA-His-tag interaction can be reversed with EDTA or imidazole, allowing for the regeneration of the sensor surface.
- **Versatility:** This method is applicable to a wide range of surface-based assays, including SPR, ELISA, and cell stimulation studies.

## Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of Tris-NTA for protein immobilization, primarily derived from Surface Plasmon Resonance (SPR) studies.

Table 1: Binding Affinity of Tris-NTA for His-tagged Proteins

Parameter	Value	Notes
Dissociation Constant (K <sub>D</sub> )	~1 nM	This high affinity is approximately four orders of magnitude stronger than conventional monovalent NTA (~10 μM), leading to a much more stable protein immobilization.
Association Rate (k <sub>a</sub> )	Variable	Dependent on the specific protein and experimental conditions.
Dissociation Rate (k <sub>d</sub> )	Very slow	The slow dissociation rate contributes to a stable baseline in SPR experiments, which is a significant advantage over mono-NTA surfaces.

Table 2: Typical Surface Plasmon Resonance (SPR) Immobilization Levels

Immobilization Level	Response Units (RU)	Application
Low Density	~50 RU	Ideal for kinetic analysis of protein-protein interactions to avoid mass transport limitations and avidity effects.
High Density	~300 RU or higher	Suitable for applications such as ligand capture, concentration determination, and when a high signal response is required.

## Experimental Protocols

## Protocol 1: Immobilization of a His-tagged Protein on a Streptavidin-Coated SPR Sensor Chip

This protocol outlines the steps for immobilizing a His-tagged protein onto a streptavidin-coated sensor chip using **Tris-NTA Biotin** for subsequent analysis, such as kinetic studies of protein-protein interactions.

### Materials:

- Streptavidin-coated SPR sensor chip
- His-tagged protein of interest in a suitable buffer (e.g., HBS-P+, PBS)
- **Tris-NTA Biotin**
- NiCl<sub>2</sub> solution (e.g., 10 mM)
- Regeneration solution (e.g., 350 mM EDTA)
- Running buffer (e.g., HBS-P+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% v/v Surfactant P20)
- SPR instrument

### Procedure:

- Chip Preparation and Priming:
  - Equilibrate the streptavidin-coated sensor chip to room temperature.
  - Prime the SPR system with running buffer to ensure a stable baseline.
- **Tris-NTA Biotin** Immobilization:
  - Prepare a solution of **Tris-NTA Biotin** in running buffer (e.g., 100 nM).
  - Inject the **Tris-NTA Biotin** solution over the streptavidin surface at a low flow rate (e.g., 10 µL/min) for a sufficient time to achieve the desired immobilization level (e.g., ~50 RU for

kinetic studies or ~300 RU for high-density surfaces).

- Nickel Chelation:
  - Prepare a solution of NiCl<sub>2</sub> in running buffer (e.g., 10 mM).
  - Inject the NiCl<sub>2</sub> solution over the **Tris-NTA Biotin**-coated surface to charge the NTA groups with nickel ions. A short injection is typically sufficient.
- His-tagged Protein Capture:
  - Prepare a solution of the His-tagged protein in running buffer at a suitable concentration (e.g., 10-50 µg/mL).
  - Inject the His-tagged protein solution over the Ni<sup>2+</sup>-charged Tris-NTA surface. The protein will be captured via the His-tag.
  - Monitor the response units (RU) to confirm successful immobilization.
- Stabilization and Analysis:
  - Wash the surface with running buffer to remove any non-specifically bound protein and to establish a stable baseline.
  - The surface is now ready for the injection of the analyte to study the interaction.
- Surface Regeneration (Optional):
  - To remove the captured His-tagged protein and regenerate the Tris-NTA surface, inject a solution of EDTA (e.g., 350 mM). This will strip the Ni<sup>2+</sup> ions and release the protein.
  - The surface can then be recharged with NiCl<sub>2</sub> for subsequent experiments.

## Protocol 2: In Situ Labeling and Immobilization of Cell Surface Proteins

This protocol describes a general approach for labeling His-tagged proteins on the surface of live cells with **Tris-NTA Biotin** for subsequent analysis or cell-based assays.

**Materials:**

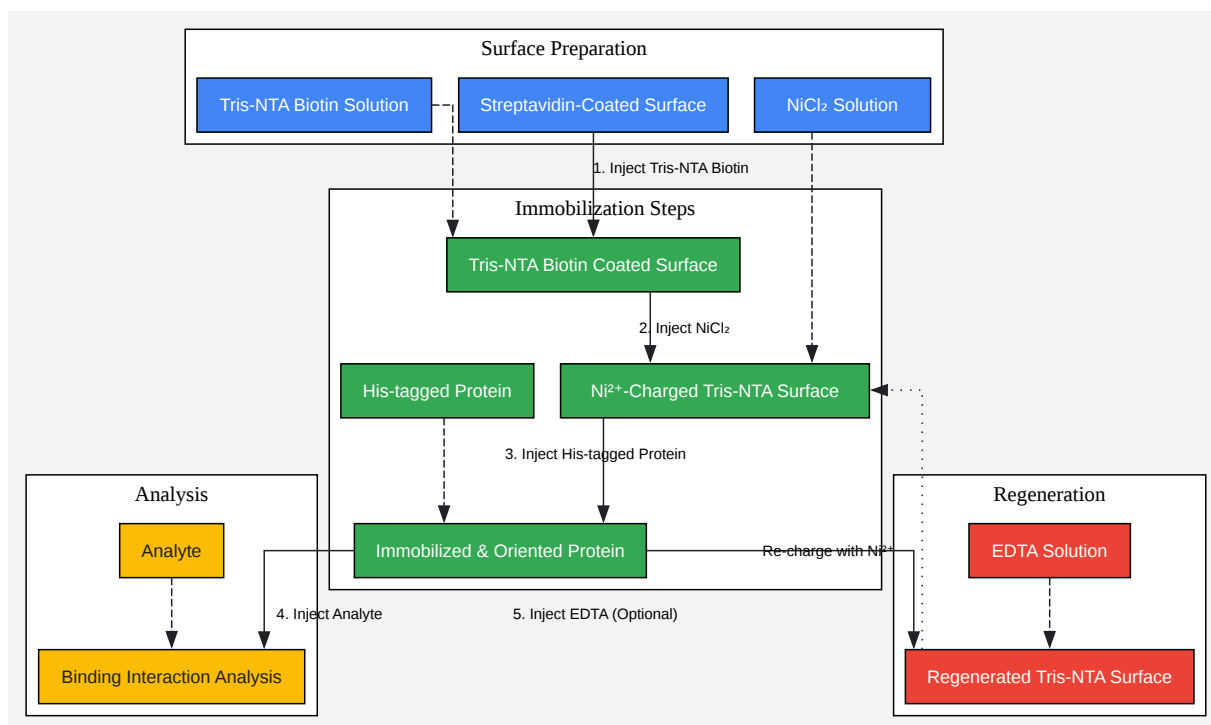
- Cells expressing a His-tagged surface protein
- Cell culture medium
- **Tris-NTA Biotin**
- NiCl<sub>2</sub> solution
- Streptavidin-coated substrate (e.g., plate, beads)
- Wash buffer (e.g., PBS with 1% BSA)

**Procedure:**

- Cell Preparation:
  - Culture cells expressing the His-tagged surface protein to the desired confluency.
- Complex Formation:
  - Prepare a solution of **Tris-NTA Biotin** and NiCl<sub>2</sub> in cell culture medium. A typical final concentration might be in the low micromolar range, but this should be optimized for the specific cell type and protein.
  - Incubate the cells with the Tris-NTA-Ni<sup>2+</sup> complex for a defined period (e.g., 30-60 minutes) at 37°C.
- Washing:
  - Gently wash the cells with wash buffer to remove any unbound Tris-NTA-Ni<sup>2+</sup> complex.
- Immobilization on Streptavidin Surface:
  - If immobilizing the entire cell, incubate the labeled cells with a streptavidin-coated substrate.

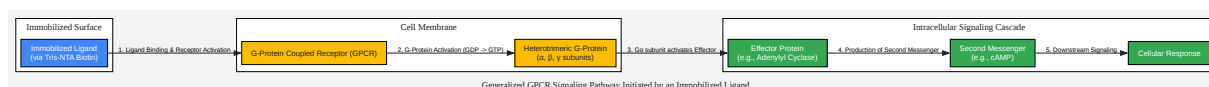
- Alternatively, cell lysates can be prepared, and the biotinylated protein can be captured on streptavidin beads for pulldown experiments.
- Downstream Analysis:
  - The immobilized cells or captured proteins can then be used for various downstream applications, such as cell adhesion assays, studying receptor-ligand interactions, or proteomic analysis.

## Mandatory Visualizations



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Caption: Experimental workflow for protein immobilization using **Tris-NTA Biotin**.



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Caption: GPCR signaling initiated by an immobilized ligand.

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## References

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